Cas no 74283-48-0 (1-Chloro-2-methyl-butan-2-ol)

1-Chloro-2-methyl-butan-2-ol structure
1-Chloro-2-methyl-butan-2-ol structure
Product Name:1-Chloro-2-methyl-butan-2-ol
CAS No:74283-48-0
MF:C5H11ClO
MW:122.593240976334
CID:2673411
PubChem ID:12794301
Update Time:2025-04-21

1-Chloro-2-methyl-butan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1-CHLORO-2-METHYL-2-BUTANOL
    • AKOS006310217
    • 1-chloro-2-methyl-butan-2-ol
    • 74283-48-0
    • 1-chloro-2-methylbutan-2-ol
    • 3-Methyl-4-chlorbutanol-3
    • DTXSID50871464
    • SCHEMBL2678568
    • 1-Chloro-2-methyl-butan-2-ol
    • Inchi: 1S/C5H11ClO/c1-3-5(2,7)4-6/h7H,3-4H2,1-2H3
    • InChI Key: ZQZXWCZCICKWEQ-UHFFFAOYSA-N
    • SMILES: ClCC(C)(CC)O

Computed Properties

  • Exact Mass: 122.0498427Da
  • Monoisotopic Mass: 122.0498427Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 2
  • Complexity: 56
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 1.0161
  • Boiling Point: 153.24°C (rough estimate)
  • Refractive Index: 1.4469
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